2-(Oxiran-2-ylmethoxy)ethyl methacrylate
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-7(2)9(10)12-4-3-11-5-8-6-13-8/h8H,1,3-6H2,2H3 |
InChI Key |
QWDCNUDLDABORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Epoxy Alcohol with Methacrylic Acid or Methacryloyl Chloride
- Starting Materials : Glycidol or 2-(oxiran-2-ylmethoxy)ethanol (epoxy alcohol) and methacryloyl chloride or methacrylic acid.
- Reaction Conditions :
- When using methacryloyl chloride, the reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under cooling to control exothermicity.
- A base such as triethylamine is added to neutralize the hydrogen chloride formed.
- The reaction proceeds under stirring at low temperature (0–5 °C) initially, then allowed to warm to room temperature for completion.
- Purification : The product is purified by washing to remove salts, followed by distillation or column chromatography to isolate the pure ester.
Transesterification or Ring-Opening Reactions
- Alternative Route : Epoxy-functionalized alcohols can be reacted with methacrylic esters under catalytic conditions to achieve transesterification.
- Catalysts : Acidic or basic catalysts (e.g., boric acid, sulfuric acid) may be used to promote the reaction.
- Example : In related epoxy acrylate syntheses, boric acid and sulfuric acid catalyzed reactions have been reported to yield epoxy methacrylate monomers.
Epoxidation of Methacrylate-Containing Precursors
- In some advanced syntheses, methacrylate precursors containing allyl or vinyl ether groups are epoxidized using peracids (e.g., m-chloroperbenzoic acid) to produce the oxirane ring post-esterification.
- This method allows for precise control over the epoxide formation but is less common for this specific compound.
Typical Reaction Scheme
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-(Oxiran-2-ylmethoxy)ethanol + Methacryloyl chloride + Triethylamine, solvent (e.g., DCM), 0–5 °C to RT | Formation of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate via nucleophilic acyl substitution |
| 2 | Workup with aqueous washes to remove triethylammonium chloride | Removal of by-products |
| 3 | Purification by distillation or chromatography | Isolation of pure monomer |
Data Table: Representative Synthesis Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (epoxy alcohol : methacryloyl chloride) | 1 : 1.0–1.1 | Slight excess of acyl chloride to drive reaction |
| Solvent | Dichloromethane, tetrahydrofuran | Anhydrous, inert atmosphere preferred |
| Temperature | 0–5 °C initially, then room temperature | Controls exotherm and side reactions |
| Base | Triethylamine, equimolar to acyl chloride | Neutralizes HCl formed |
| Reaction time | 2–6 hours | Until completion monitored by TLC or NMR |
| Yield | 75–90% | High purity product achievable |
| Purification | Column chromatography or vacuum distillation | Removes unreacted starting materials and side products |
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct esterification with methacryloyl chloride | 2-(Oxiran-2-ylmethoxy)ethanol, methacryloyl chloride, triethylamine | Low temperature, inert solvent | High yield, straightforward | Requires moisture-free conditions |
| Acid-catalyzed transesterification | Epoxy alcohol, methacrylic ester, boric acid/sulfuric acid | Elevated temperature, acid catalyst | Avoids acyl chlorides | Possible side reactions, purification needed |
| Epoxidation post-esterification | Methacrylate precursor with vinyl ether, peracid | Controlled epoxidation | Precise epoxide placement | Multi-step, less common |
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethoxy)ethyl methacrylate undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the methacrylate group into a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Amino alcohols, thiol alcohols
Scientific Research Applications
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is a chemical compound with the molecular formula and a molecular weight of 186.21 . It is also referred to as 2-(oxiran-2-ylmethoxy)ethyl 2-methylprop-2-enoate .
Scientific Research Applications
2-(Oxiran-2-ylmethoxy)ethyl methacrylate is a useful research chemical compound . Its applications include:
- Preparation of photopolymer films It is used in the preparation of photopolymer films containing 2-(oxiranylmethoxy)ethyl 2-methyl-2-propenoate .
- Epoxy-(meth)acrylate monomers and polymers The compound has at least one methacrylate functionality capable of forming polymeric bonds with other (meth)acrylate and/or vinyl functionalities, and at least one epoxide functionality capable of forming polymeric bonds with epoxide functionalities, amine/anhydride functionalities, and/or reactive oxygen species .
- Synthesis of aromatic epoxy-methacrylate monomers It is used in the synthesis of aromatic epoxy-methacrylate monomers such as vanillyl alcohol epoxy-methacrylate (VAEM), syringyl alcohol epoxy-methacrylate (SAEM), gastrodigenin epoxy-methacrylate (GDEM), and tyrosol epoxy-methacrylate (TEM), derived from vanillyl alcohol, syringyl alcohol, gastrodigenin, and tyrosol, respectively .
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate involves the reactivity of its functional groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with various nucleophiles, leading to the formation of new bonds and functional groups. The methacrylate group can participate in polymerization reactions, forming long polymer chains with desired properties .
Comparison with Similar Compounds
Research Findings and Key Differentiators
Reactivity and Polymerization
Stereochemical Influence
- The (2R)-configuration enhances enantioselectivity in chiral polymer synthesis, a feature absent in glycidyl methacrylate .
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing 2-(Oxiran-2-ylmethoxy)ethyl methacrylate, and what key spectral features should be prioritized?
Answer:
- FTIR Spectroscopy : Focus on the methacrylate C=O stretch (~1720 cm⁻¹), epoxy ring vibrations (1250–950 cm⁻¹), and C-O-C ether linkages (1100–1050 cm⁻¹). Use solvent systems like CCl₄ or CS₂ for optimal resolution .
- NMR (¹H and ¹³C) : Identify the epoxy methine protons (δ 3.5–4.5 ppm) and methacrylate vinyl protons (δ 5.5–6.1 ppm). Carbon shifts for the epoxy group (~45–55 ppm) and ester carbonyl (~167 ppm) are critical .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns to verify purity and structural integrity.
Basic: What safety protocols are essential when handling 2-(Oxiran-2-ylmethoxy)ethyl methacrylate in laboratory settings?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Epoxy groups can cause sensitization .
- Ventilation : Work in a fume hood to mitigate inhalation risks; monitor airborne concentrations with OSHA-compliant sensors .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Provide the safety data sheet (SDS) to healthcare providers .
Advanced: How can researchers resolve contradictions in reported reactivity ratios during copolymerization with acrylate monomers?
Answer:
- Experimental Replication : Standardize initiator concentrations (e.g., AIBN at 1 mol%) and solvent polarity (e.g., toluene vs. DMF) to isolate variables .
- Kinetic Analysis : Use real-time FTIR or NMR to monitor conversion rates and calculate reactivity ratios (e.g., Fineman-Ross method).
- Solubility Parameter Matching : Align solubility parameters (δ) of monomers and solvents to minimize phase separation artifacts. Refer to inverse gas chromatography (IGC) data for water-soluble analogs .
Advanced: What strategies prevent premature crosslinking during hydrogel synthesis using 2-(Oxiran-2-ylmethoxy)ethyl methacrylate?
Answer:
- Inhibitor Use : Add 100–200 ppm hydroquinone or TEMPO to suppress radical-initiated side reactions during storage .
- Stepwise Polymerization : First polymerize the methacrylate group via UV initiation, then perform epoxy ring-opening with amines or thiols under controlled pH .
- Temperature Control : Maintain reaction temperatures below 60°C to avoid thermal activation of epoxy groups .
Basic: What synthetic routes yield high-purity 2-(Oxiran-2-ylmethoxy)ethyl methacrylate for polymerization studies?
Answer:
- Esterification : React glycidyl methacrylate with ethylene glycol monomethyl ether in anhydrous toluene, using catalytic p-toluenesulfonic acid (0.5–1 mol%) under nitrogen .
- Purification : Distill under reduced pressure (boiling point ~100–120°C at 10 mmHg) and confirm purity via GC-MS or HPLC (>99% by area normalization) .
Advanced: How does the epoxy group influence polymerization kinetics compared to non-epoxidized methacrylates?
Answer:
- Dual Reactivity : The epoxy ring enables post-polymerization modifications (e.g., amine crosslinking), altering gelation times. Compare kinetics with 2-hydroxyethyl methacrylate (HEMA) to isolate epoxy effects .
- Kinetic Studies : Use differential scanning calorimetry (DSC) to measure activation energy (Eₐ) for free radical polymerization. Expect Eₐ values ~60–80 kJ/mol, influenced by epoxy ring strain .
Advanced: What analytical methods quantify residual monomers in 2-(Oxiran-2-ylmethoxy)ethyl methacrylate-based polymers?
Answer:
- Headspace GC-MS : Detect unreacted monomer at ppm levels using a DB-5 column and electron ionization .
- Swelling Tests : Soak polymers in acetone and analyze extractables via UV-Vis (λ = 210 nm for methacrylate absorption) .
Basic: What are the critical parameters for optimizing radical polymerization of this monomer in aqueous vs. organic media?
Answer:
- Initiator Selection : Use water-soluble initiators (e.g., potassium persulfate) for aqueous systems; oil-soluble AIBN for organic phases .
- Surfactant Addition : In emulsions, employ SDS (1–2 wt%) to stabilize micelles and ensure monomer dispersion .
Advanced: How can computational modeling aid in designing copolymers with 2-(Oxiran-2-ylmethoxy)ethyl methacrylate?
Answer:
- Machine Learning : Train models on monomer reactivity ratios and solubility parameters (e.g., Hansen parameters) to predict copolymer composition .
- DFT Calculations : Simulate epoxy ring-opening energetics to guide catalyst selection (e.g., tertiary amines vs. carboxylic acids) .
Basic: What storage conditions prevent degradation of 2-(Oxiran-2-ylmethoxy)ethyl methacrylate?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
